Amastatin HCl
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Overview
Description
Amastatin hydrochloride, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The process typically includes the following steps:
Formation of the peptide backbone: The peptide chain is synthesized by coupling amino acids in a specific sequence. This involves the use of protecting groups to prevent unwanted reactions.
Deprotection and purification: After the peptide chain is assembled, the protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of amastatin hydrochloride involves large-scale fermentation of Streptomyces sp. ME 98-M3, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of amastatin hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Amastatin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in amastatin hydrochloride can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The amino and hydroxyl groups in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments and amino acids .
Scientific Research Applications
Amastatin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and peptide chemistry.
Biology: Employed in research on aminopeptidases and their role in various biological processes.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in analytical studies.
Mechanism of Action
Amastatin hydrochloride exerts its effects by competitively inhibiting aminopeptidases. It binds to the active site of these enzymes, preventing the hydrolysis of peptide bonds in substrates. This inhibition affects various physiological processes, including the regulation of neuropeptides and the degradation of endogenous peptides .
Comparison with Similar Compounds
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure and mechanism of action.
Pepstatin: Inhibits aspartic proteases and has a different target specificity compared to amastatin hydrochloride.
Uniqueness
Amastatin hydrochloride is unique in its ability to inhibit a broad range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase. This broad specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-[[2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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